Cas no 38681-76-4 (N-Isopropyl-4-nitrobenzamide)

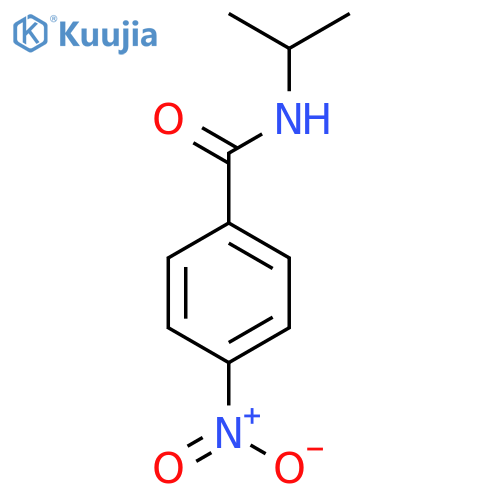

N-Isopropyl-4-nitrobenzamide structure

商品名:N-Isopropyl-4-nitrobenzamide

CAS番号:38681-76-4

MF:C10H12N2O3

メガワット:208.213882446289

MDL:MFCD00779671

CID:923842

N-Isopropyl-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-Isopropyl-4-nitrobenzamide

- 4-nitro-N-(propan-2-yl)benzamide

- 4-nitro-N-propan-2-ylbenzamide

-

- MDL: MFCD00779671

- インチ: InChI=1S/C10H12N2O3/c1-7(2)11-10(13)8-3-5-9(6-4-8)12(14)15/h3-7H,1-2H3,(H,11,13)

- InChIKey: YQLNAYKZWIVHIN-UHFFFAOYSA-N

- ほほえんだ: CC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 208.08500

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

じっけんとくせい

- PSA: 74.92000

- LogP: 2.64710

N-Isopropyl-4-nitrobenzamide セキュリティ情報

N-Isopropyl-4-nitrobenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Isopropyl-4-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB313264-5 g |

N-Isopropyl-4-nitrobenzamide; 98% |

38681-76-4 | 5 g |

€348.00 | 2023-07-19 | ||

| TRC | I872778-500mg |

N-Isopropyl-4-nitrobenzamide |

38681-76-4 | 500mg |

$87.00 | 2023-05-18 | ||

| Alichem | A019143444-25g |

N-Isopropyl-4-nitrobenzamide |

38681-76-4 | 95% | 25g |

$542.64 | 2023-09-02 | |

| Fluorochem | 210672-5g |

N-Isopropyl-4-nitrobenzamide |

38681-76-4 | 95% | 5g |

£225.00 | 2022-03-01 | |

| abcr | AB313264-1g |

N-Isopropyl-4-nitrobenzamide, 98%; . |

38681-76-4 | 98% | 1g |

€144.00 | 2025-02-16 | |

| abcr | AB313264-10g |

N-Isopropyl-4-nitrobenzamide, 98%; . |

38681-76-4 | 98% | 10g |

€518.00 | 2025-02-16 | |

| 1PlusChem | 1P00792W-1g |

N-Isopropyl-4-nitrobenzamide |

38681-76-4 | 97% | 1g |

$83.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1281006-10g |

N-Isopropyl-4-nitrobenzamide |

38681-76-4 | 97% | 10g |

¥3744.00 | 2024-05-15 | |

| A2B Chem LLC | AD37560-1g |

N-Isopropyl-4-nitrobenzamide |

38681-76-4 | 97% | 1g |

$75.00 | 2024-04-20 | |

| abcr | AB313264-10 g |

N-Isopropyl-4-nitrobenzamide; 98% |

38681-76-4 | 10 g |

€518.00 | 2023-07-19 |

N-Isopropyl-4-nitrobenzamide 関連文献

-

Pei-Qiang Huang,Wei Ou,Jian-Liang Ye Org. Chem. Front. 2015 2 1094

38681-76-4 (N-Isopropyl-4-nitrobenzamide) 関連製品

- 2585-23-1(N-Methyl-4-nitrobenzamide)

- 3400-26-8(N-Methyl-3-nitrobenzamide)

- 2585-24-2(Benzamide,4-nitro-N-propyl-)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:38681-76-4)N-Isopropyl-4-nitrobenzamide

清らかである:99%

はかる:25g

価格 ($):431.0